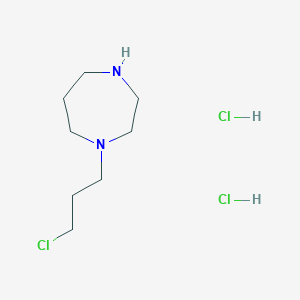

1-(3-Chloropropyl)homopiperazine dihydrochloride hemihydrate

CAS No.:

Cat. No.: VC16195975

Molecular Formula: C8H19Cl3N2

Molecular Weight: 249.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H19Cl3N2 |

|---|---|

| Molecular Weight | 249.6 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-1,4-diazepane;dihydrochloride |

| Standard InChI | InChI=1S/C8H17ClN2.2ClH/c9-3-1-6-11-7-2-4-10-5-8-11;;/h10H,1-8H2;2*1H |

| Standard InChI Key | RUQMWQPXFULACT-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCN(C1)CCCCl.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 1-(3-chloropropyl)piperazine dihydrochloride monohydrate, with the molecular formula C₇H₁₉Cl₃N₂O . Its structure (Fig. 1) features a six-membered piperazine ring bonded to a 3-chloropropyl chain. The dihydrochloride salts protonate the piperazine nitrogens, while the monohydrate component stabilizes the crystalline lattice.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 253.598 g/mol |

| Melting Point | 215°C (decomposition) |

| Boiling Point | 245.5°C at 760 mmHg |

| Flash Point | 102.3°C |

| Solubility | Water-soluble |

| Density | Not available |

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) are absent in public records, analogous piperazine derivatives exhibit characteristic peaks:

-

¹H NMR: Piperazine protons resonate at δ 2.5–3.0 ppm, while the chloropropyl chain shows signals at δ 1.8–2.2 ppm (methylene) and δ 3.4–3.7 ppm (chlorinated carbon) .

-

IR: N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (550–850 cm⁻¹) are expected .

Synthesis and Industrial Applications

Synthetic Routes

The compound is synthesized via nucleophilic substitution between piperazine and 1-bromo-3-chloropropane in acidic media, followed by hydrochloride salt formation and hydration . A green chemistry approach using sulphamic acid as a catalyst achieves yields >75% under reflux conditions .

Reaction Scheme:

Pharmaceutical Relevance

This intermediate is critical in synthesizing antipsychotic agents like 1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one derivatives, which exhibit dopamine receptor antagonism . Its chloropropyl chain enables alkylation of heterocyclic systems, enhancing blood-brain barrier permeability.

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| First Aid (Eye Exposure) | Flush with water for 15 minutes |

| Storage | Cool, dry, ventilated area |

Stability and Reactivity

Thermal Decomposition

At temperatures >217°C, the compound decomposes into hydrogen chloride, carbon monoxide, and nitrogen oxides . This exothermic process necessitates inert atmospheres during high-temperature applications.

Incompatibilities

Strong oxidizers (e.g., peroxides, nitrates) induce violent reactions, releasing toxic gases. Aqueous solutions are stable at pH 4–6 but hydrolyze under alkaline conditions .

Analytical Methods and Quality Control

Spectrophotometric Quantification

UV-Vis spectroscopy at 210 nm (π→π* transitions) enables rapid concentration measurements, calibrated against standard solutions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume